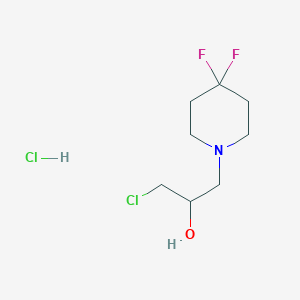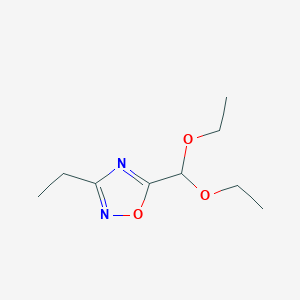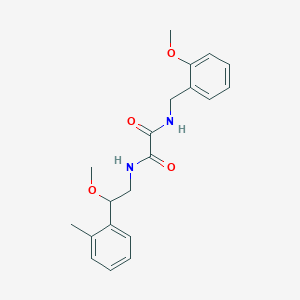![molecular formula C25H20ClN3O B2667006 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-77-1](/img/structure/B2667006.png)
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, also known as CEP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CEP belongs to the class of pyrazoloquinolines, which have shown significant potential as therapeutic agents for various diseases.
科学的研究の応用
Structural and Optical Properties
Research has shown that derivatives of pyrazoloquinoline, which share structural similarities with the specified compound, exhibit interesting structural and optical properties. For example, studies on 4H-pyrano[3,2-c]quinoline derivatives have revealed their polycrystalline nature in powder form, which transitions to nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These compounds exhibit significant optical properties, including absorption parameters and electron transition types, determined through spectrophotometer measurements (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, the effect of substitution groups on the dielectric properties of these derivatives has been analyzed, showing the impact of different groups on the electrical conductivity and dielectrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their application in organic–inorganic photodiode fabrication, have been explored. These studies focus on the absorbance of quinoline derivatives and their electrical properties when used in heterojunction diodes, demonstrating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoxaline derivatives, which are structurally related to the specified compound, have been studied for their corrosion inhibition properties. These studies show that such compounds can serve as effective corrosion inhibitors for metals, highlighting their potential in protecting materials from corrosion in acidic environments (Saraswat & Yadav, 2020).
Synthetic Approaches
Efficient synthesis methods for pyrazolo[3,4-b]quinolines and related compounds have been developed, demonstrating the versatility of these compounds in various applications, from molecular sensors to electron-transport materials for organic light-emitting devices. These synthesis approaches enable the production of compounds with specific properties, tailored for particular applications (Mogilaiah, Sudhakar, & Reddy, 2003).
Fluorescence and Molecular Sensing
The fluorescence properties of 1H-pyrazolo[3,4-b]quinoline derivatives make them suitable for designing molecular sensors. These compounds can be used for multimodal signaling of chemical analytes, offering potential applications in biochemistry and medicine for studying various biological systems (Rurack et al., 2001).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJISIXRSJPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

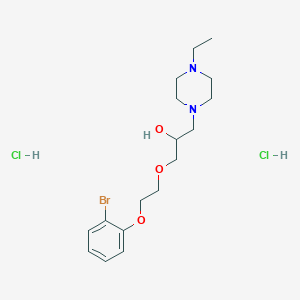
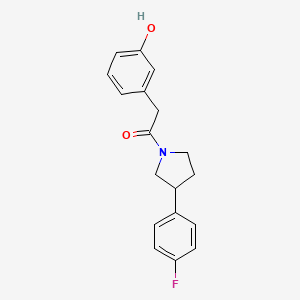
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)
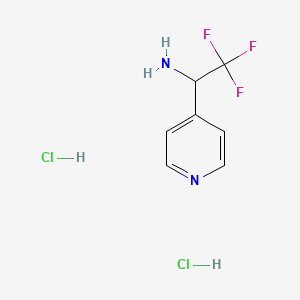
![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)


![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)


